molecular formula C98H196O35Si7 B1146234 Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin CAS No. 123155-04-4

Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin

Cat. No.: B1146234
CAS No.: 123155-04-4
M. Wt: 2131.2 g/mol
InChI Key: YJLSGORJJHKFEN-CUVGCOKVSA-N
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Description

Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin is a chemically modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds. The modification of cyclodextrins enhances their solubility, stability, and ability to form inclusion complexes with various guest molecules. This particular compound is known for its unique structural features and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin involves multiple steps The primary starting material is β-cyclodextrin, which undergoes selective methylation at the 2 and 3 positions of the glucose unitsThe reaction conditions typically involve the use of methylating agents such as methyl iodide or dimethyl sulfate, and silylating agents like tert-butyldimethylsilyl chloride in the presence of a base such as imidazole .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

Similar Compounds

    Heptakis(2,3-di-O-methyl)-|A-cyclodextrin: Lacks the tert-butyldimethylsilyl groups, resulting in different solubility and stability properties.

    Heptakis(6-O-tert-butyldimethylsilyl)-|A-cyclodextrin: Lacks the methyl groups at the 2 and 3 positions, affecting its ability to form inclusion complexes.

Uniqueness

Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin is unique due to the presence of both methyl and tert-butyldimethylsilyl groups. This combination enhances its solubility, stability, and ability to form inclusion complexes, making it a versatile compound for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-|A-cyclodextrin can be achieved by selectively protecting the hydroxyl groups of alpha-cyclodextrin followed by the introduction of tert-butyldimethylsilyl (TBDMS) groups at the remaining hydroxyl groups. The TBDMS groups can then be selectively removed to yield the desired product.", "Starting Materials": [ "alpha-cyclodextrin", "2,3-dimethyl-1,4-dioxane", "tert-butyldimethylsilyl chloride", "pyridine", "methanol" ], "Reaction": [ "Selective protection of hydroxyl groups of alpha-cyclodextrin using 2,3-dimethyl-1,4-dioxane and pyridine", "Introduction of TBDMS groups at remaining hydroxyl groups using tert-butyldimethylsilyl chloride and pyridine", "Selective removal of TBDMS groups using methanol" ] }

CAS No.

123155-04-4

Molecular Formula

C98H196O35Si7

Molecular Weight

2131.2 g/mol

IUPAC Name

tert-butyl-[[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-10,15,20,25,30,35-hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]-dimethylsilane

InChI

InChI=1S/C98H196O35Si7/c1-92(2,3)134(36,37)113-50-57-64-71(99-22)78(106-29)85(120-57)128-65-58(51-114-135(38,39)93(4,5)6)122-87(80(108-31)72(65)100-23)130-67-60(53-116-137(42,43)95(10,11)12)124-89(82(110-33)74(67)102-25)132-69-62(55-118-139(46,47)97(16,17)18)126-91(84(112-35)76(69)104-27)133-70-63(56-119-140(48,49)98(19,20)21)125-90(83(111-34)77(70)105-28)131-68-61(54-117-138(44,45)96(13,14)15)123-88(81(109-32)75(68)103-26)129-66-59(52-115-136(40,41)94(7,8)9)121-86(127-64)79(107-30)73(66)101-24/h57-91H,50-56H2,1-49H3/t57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71+,72+,73+,74+,75+,76+,77+,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-/m1/s1

InChI Key

YJLSGORJJHKFEN-CUVGCOKVSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)OC)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)OC)OC

SMILES

CC(C)(C)[Si](C)(C)OCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)OC)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)OC)OC

Synonyms

6A,6B,6C,6D,6E,6F,6G-Heptakis-O-[(1,1-dimethylethyl)dimethylsilyl]-2A,2B,2C,2D,2E,2F,2G,3A,3B,3C,3D,3E,3F,3G-tetradeca-O-methyl-β-cyclodextrin;  2,3-Di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin;  Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethy

Origin of Product

United States

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